3-(1-Pyrrolidinyl)butanoic acid hydrochloride
Overview
Description
3-(1-Pyrrolidinyl)butanoic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol It is a derivative of butanoic acid, where a pyrrolidine ring is attached to the third carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrrolidinyl)butanoic acid hydrochloride typically involves the reaction of pyrrolidine with butanoic acid derivatives under controlled conditions. One common method is the reaction of pyrrolidine with 3-chlorobutanoic acid in the presence of a base to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Pyrrolidinyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-(1-Pyrrolidinyl)butanoic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It is often used in the synthesis of bioactive molecules that can interact with biological targets .
Medicine: Pyrrolidine derivatives are known for their pharmacological activities, and this compound is used in the design and synthesis of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, leading to various biological effects. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
- 3-(Dimethylamino)butanoic acid hydrochloride
- 3-(1-Pyrrolidinyl)phenyl boronic acid hydrochloride
Comparison: 3-(1-Pyrrolidinyl)butanoic acid hydrochloride is unique due to the presence of the pyrrolidine ring attached to the butanoic acid chain. This structural feature imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds. The presence of the pyrrolidine ring enhances its ability to interact with biological targets and participate in various chemical reactions .
Properties
IUPAC Name |
3-pyrrolidin-1-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(6-8(10)11)9-4-2-3-5-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFPBIPWPXYVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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